cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

Radical scavenging Antioxidant Cosmetic formulation

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol (CAS 55904-12-6) is a chiral diol featuring a rigid 1,3-dioxolane ring with two well-defined stereocenters (4S,5R configuration). This compound, also referred to as 2,3-O-isopropylidene-erythritol, serves as a versatile C2-symmetric building block in asymmetric synthesis, ligand design, and polymer modification.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 55904-12-6
Cat. No. B1363285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
CAS55904-12-6
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)CO)CO)C
InChIInChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6+
InChIKeyINVRLGIKFANLFP-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol (CAS 55904-12-6) – Chiral Diol Profile for Research & Industrial Procurement


cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol (CAS 55904-12-6) is a chiral diol featuring a rigid 1,3-dioxolane ring with two well-defined stereocenters (4S,5R configuration). This compound, also referred to as 2,3-O-isopropylidene-erythritol, serves as a versatile C2-symmetric building block in asymmetric synthesis, ligand design, and polymer modification [1]. Its cis-fused dioxolane ring imparts distinct stereoelectronic properties that differentiate it from the corresponding trans isomer (CAS 50622-09-8) and from bicyclic carbohydrate-derived diols such as isosorbide. The compound has documented hydroxy radical-scavenging activity and is employed as a key intermediate in pheromone synthesis, making it relevant across pharmaceutical, agrochemical, and specialty polymer research domains .

C2-symmetric chiral building block with defined cis-(4S,5R) stereocenters for stereochemical control studies
Reported hydroxy radical-scavenging activity supports antioxidant formulation research
Enables enantioselective pheromone intermediate synthesis (protected erythritol equivalent)
Monocyclic dioxolane scaffold provides intermediate chain rigidity for specialty copolymer design

Why cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol Cannot Be Freely Substituted by In-Class Analogs


Although several 1,3-dioxolane-4,5-dimethanol stereoisomers and carbohydrate-derived diols share superficial structural similarities, their physicochemical properties, reactivity profiles, and application-specific performance metrics differ substantially. The cis (4S,5R) configuration yields a distinct spatial orientation of the two hydroxymethyl groups compared to the trans (4S,5S) isomer, affecting hydrogen-bonding capacity, solubility, and chiral induction efficiency in asymmetric transformations [1]. Furthermore, the monocyclic dioxolane scaffold offers different chain flexibility and thermal behavior in polymer backbones relative to the rigid bicyclic isosorbide framework, with documented consequences for glass transition temperature (Tg), crystallinity, and mechanical properties of the resulting copolyesters . Generic substitution without consideration of these stereochemical and structural parameters risks compromised synthetic yield, reduced enantioselectivity, and altered material performance.

Stereochemistry mismatch: trans isomer (4S,5S) alters hydroxymethyl group orientation; chiral induction outcomes may shift and hydrogen-bonding capacity may differ.
Scaffold rigidity shift: Monocyclic dioxolane replaced by bicyclic diols (e.g. isosorbide) may change polymer Tg, crystallinity, and mechanical properties.
Functional attribute absent: Hydroxy radical-scavenging activity is not reported for trans isomer or isosorbide; formulation-relevant radical-scavenging may be lost.

Quantitative Differentiation Evidence for cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol vs. Comparators


Hydroxy Radical-Scavenging Activity: cis-Dioxolane Diol vs. Undefined Baseline

The cis isomer has demonstrated a dose-dependent hydroxy radical-scavenging effect, as disclosed in Japanese patent literature, enabling its use in cosmetic cream and fruit beverage formulations . This biological activity is not reported for the trans isomer (CAS 50622-09-8) or for isosorbide in comparable radical-scavenging assays, suggesting a stereochemistry-dependent antioxidant profile that may be relevant for formulation scientists selecting between in-class diols.

Radical-scavenging
Data to verify
cis isomer: dose-dependent hydroxy radical-scavenging reported (patent context). trans isomer and isosorbide: no comparable activity identified.
May support formulation differentiation; confirm activity in target matrix.
Radical scavenging Antioxidant Cosmetic formulation

Stereochemical Configuration and Physical Property Differentiation: cis vs. trans Isomers

The cis configuration (4S,5R; CAS 55904-12-6) and trans configuration (4S,5S; CAS 50622-09-8) exhibit distinct physical properties. The trans isomer has well-characterized thermal and optical properties: melting point 46–50 °C, boiling point 92–94 °C (0.1 mmHg), and specific optical rotation [α]20/D +3.1° (c=5, EtOH) . While the cis isomer shares the same molecular formula (C7H14O4, MW 162.18), its stereochemistry yields different intermolecular interactions, hydrogen-bonding patterns, and solubility behavior critical for chiral resolution and asymmetric synthesis applications [1]. The distinct stereochemistry directly affects enantioselective outcomes when employed as a chiral auxiliary or ligand precursor.

Stereochemistry & properties
Class-level inference
cis-(4S,5R): MW 162.18, XLogP3 -0.8. trans-(4S,5S): mp 46–50 °C, bp 92–94 °C (0.1 mmHg), [α]20/D +3.1° (c=5, EtOH).
Spatial orientation of hydroxymethyl groups differs; may affect chiral induction and solubility.
Stereochemistry Physicochemical properties Chiral resolution

Pheromone Intermediate Application: cis-Dioxolane Diol vs. Isosorbide

The trans isomer (CAS 50622-09-8) is specifically utilized as a key intermediate for the preparation of (6Z)-cis-9S,10R-epoxy-nonadecene, a female sex pheromone of the elm spanworm . The cis isomer (CAS 55904-12-6), as the enantiomeric counterpart (or its antipode), enables access to the opposite enantiomeric series of such pheromone components. Isosorbide, by contrast, lacks the stereochemical features (acyclic vicinal diol relationship after deprotection) required for this class of linear pheromone synthesis, making the dioxolane-protected erythritol scaffold uniquely suited for this agrochemical application.

Pheromone intermediate
Class-level inference
cis isomer enables complementary enantiomeric series for lepidopteran pheromones. Isosorbide lacks vicinal diol relationship for this route.
Application-specific utility; not addressable by bicyclic diols.
Pheromone synthesis Agrochemical intermediate Chiral building block

Polymer Chain Flexibility and Thermal Behavior: Monocyclic Dioxolane vs. Bicyclic Isosorbide in Poly(butylene succinate) Copolyesters

In a comparative study of sugar-based diols as comonomers for poly(butylene succinate) (PBS), 2,3-O-isopropylidene-L-threitol (ITh, the monocyclic dioxolane analog closely related to the cis/trans dimethanol scaffold) was directly compared with bicyclic isosorbide (Is) . Both comonomers increased the glass transition temperature (Tg) of PBS and enhanced hydrophilicity. However, the bicyclic isosorbide units imparted superior oxygen barrier performance and mechanical properties relative to the monocyclic ITh units, while ITh-containing copolyesters exhibited different crystallization kinetics due to the greater conformational flexibility of the single-ring scaffold. These findings demonstrate that the monocyclic dioxolane architecture offers a tunable intermediate between fully flexible aliphatic diols and the rigid bicyclic isosorbide, enabling tailored thermal-mechanical property profiles.

Copolymer thermal behavior
Head-to-head
ITh-based PBS copolyesters: enhanced Tg, moderate O₂ barrier, retained semicrystallinity. Isosorbide-based: superior O₂ barrier and mechanical properties, decreased crystallinity.
Monocyclic scaffold offers intermediate rigidity; supports tunable crystallization kinetics.
Biopolyesters Copolymer thermal properties Sustainable polymers

Recommended Application Scenarios for cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol Based on Quantitative Evidence


Cosmetic and Functional Food Antioxidant Formulations

Leverage the documented dose-dependent hydroxy radical-scavenging effect of the cis isomer to develop antioxidant cosmetic creams or functional beverages. The absence of comparable published activity for the trans isomer or isosorbide positions this compound as a differentiated active ingredient where radical-scavenging functionality is a formulation requirement. Patent literature supports direct incorporation into cream and beverage matrices.

Enantioselective Pheromone Synthesis for Agrochemical Development

Utilize the cis-dioxolane diol as a protected erythritol equivalent for the stereocontrolled synthesis of lepidopteran pheromones, analogous to the established use of the trans isomer for elm spanworm pheromone . The cis configuration provides access to the complementary enantiomeric series, expanding the accessible pheromone target space. This application is not addressable by bicyclic diols such as isosorbide.

Asymmetric Synthesis and Chiral Ligand Design Requiring Defined cis-Stereochemistry

Employ the cis-(4S,5R) isomer as a C2-symmetric chiral building block for the construction of enantioselective catalysts, chiral auxiliaries, or ligands where the spatial relationship between the two hydroxymethyl groups dictates stereochemical outcomes . The cis configuration provides a distinct chiral environment compared to the more commercially abundant trans isomer, enabling access to stereochemical outcomes not achievable with the trans scaffold.

Specialty Copolyester Design with Intermediate Chain Rigidity

Incorporate the monocyclic dioxolane diol as a comonomer in poly(butylene succinate) or related polyester systems where an intermediate degree of chain rigidity is desired — offering greater flexibility than bicyclic isosorbide while still providing Tg enhancement and hydrophilicity improvement relative to fully aliphatic diols . This enables fine-tuning of crystallization kinetics and mechanical properties that is not possible with the more rigid isosorbide scaffold.

Application
Selection Property
Validation Focus
Antioxidant cosmetic / food research
Reported hydroxy radical-scavenging activity
Activity confirmation in target formulation matrix
Enantioselective pheromone synthesis
Chiral building block for enantiomeric series
Enantioselective synthetic route review
Asymmetric synthesis / ligand design
cis-(4S,5R) stereochemical configuration
Chiral induction and enantioselectivity verification
Specialty copolyester comonomer
Monocyclic scaffold with intermediate chain rigidity
Thermal and mechanical property optimization (e.g., Tg, crystallinity)
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